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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propiophenone
CAS No.: 58122-03-5
Cat. No.: B1298397

Get Quote

Technical Profile: 3-(3-
Chlorophenyl)propiophenone

CAS Number: 58122-03-5 (Primary Target) | CAS Number: 34841-35-5 (Common
Misidentification)

Executive Summary & Critical Disambiguation

Warning: The chemical name "3-(3-Chlorophenyl)propiophenone" is frequently subject to
database errors where it is conflated with "3'-Chloropropiophenone” (m-Chloropropiophenone).
These are two distinct chemical entities with different molecular weights, structures, and
synthetic applications.[1]

e Compound A (The Literal Match):3-(3-Chlorophenyl)propiophenone (CAS 58122-03-5).[2]
A dihydrochalcone derivative used in the synthesis of complex 1,3-diarylpropanol scaffolds.

e Compound B (The Drug Intermediate):3'-Chloropropiophenone (CAS 34841-35-5).[3][4][5][6]
[71[8][9] The primary precursor for the antidepressant Bupropion.
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Decision Matrix:
« If your target molecule has two aromatic rings, refer to Section 3.1 (CAS 58122-03-5).

o If your target molecule has one aromatic ring, refer to Section 3.2 (CAS 34841-35-5).

Identity & Nomenclature Table

Compound A Compound B (Bupropion
Feature .
(Dihydrochalcone) Precursor)
CAS Number 58122-03-5 34841-35-5
3-(3-chlorophenyl)-1- 1-(3-chlorophenyl)propan-1-
IUPAC Name ( phenyl) ( phenyl)prop
phenylpropan-1-one one
3'-Chloro-dihydrochalcone; 1- )
m-Chloropropiophenone; 3-
Common Synonyms phenyl-3-(m-chlorophenyl)-1-
Chlorophenyl ethyl ketone
propanone
Molecular Formula C1sH13CIO CoHoCIO
Molecular Weight 244.72 g/mol 168.62 g/mol
Structure Ph-CO-CH2-CHz-(3-CI-Ph) (3-CI-Ph)-CO-CH2-CHs
o Chiral alcohol synthesis, Synthesis of Bupropion
Key Application o ] )
antihistamine scaffolds (Wellbutrin)

Chemical Structure & Properties (CAS 58122-03-5)

The primary subject of this guide, 3-(3-Chlorophenyl)propiophenone, is a 1,3-diarylpropan-1-
one. It features a propiophenone backbone where the terminal methyl group of the propionyl
chain is substituted with a 3-chlorophenyl moiety.[1][6]

Physicochemical Data

o Appearance: White to pale yellow crystalline solid.[5][6][7][9]

e Melting Point: 58-62 °C (Typical for dihydrochalcones).
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 Solubility: Insoluble in water; highly soluble in dichloromethane (DCM), ethyl acetate, and
ethanol.

e Reactivity: The carbonyl group at C1 is susceptible to nucleophilic attack (Grignard, hydride
reduction). The C2-C3 ethylene bridge is stable but can be oxidized or dehydrogenated back
to the chalcone.

Structural Visualization

The following diagram illustrates the structural distinction and the decision logic for
researchers.

Target Molecule Identification

(Count Aromatic Rings)

2 Rings 1 Ring

Two Rings (C15H13CIO) One Ring (C9H9CIO)

3-(3-Chlorophenyl)propiophenone 3'-Chloropropiophenone

CAS: 58122-03-5 CAS: 34841-35-5
Dihydrochalcone Scaffold Bupropion Precursor

Click to download full resolution via product page
Figure 1: Decision tree for identifying the correct chemical entity based on structural features.

Synthesis Protocols

Due to the nomenclature overlap, protocols for both entities are provided. Ensure you select
the correct pathway for your target molecule.
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Synthesis of 3-(3-Chlorophenyl)propiophenone (CAS
58122-03-5)

Mechanism: Claisen-Schmidt Condensation followed by Selective Hydrogenation. This route
avoids the formation of regioisomers common in Friedel-Crafts alkylation.

Step 1: Chalcone Formation (Claisen-Schmidt)

» Reagents: Acetophenone (1.0 eq), 3-Chlorobenzaldehyde (1.0 eq), NaOH (10% aq),
Ethanol.

e Procedure:
o Dissolve acetophenone and 3-chlorobenzaldehyde in ethanol.
o Add NaOH solution dropwise at 0°C. Stir at room temperature for 4-6 hours.

o Precipitate the chalcone (1-phenyl-3-(3-chlorophenyl)prop-2-en-1-one) by adding ice
water.

o Recrystallize from ethanol.

o Yield: ~85-90% (Yellow crystals).

Step 2: Selective Hydrogenation

e Reagents: Chalcone intermediate, Hz (1 atm), 10% Pd/C, Ethyl Acetate.

e Procedure:

[e]

Dissolve the chalcone in ethyl acetate.

[e]

Add 5 mol% Pd/C catalyst.

o

Stir under Hz balloon for 2—4 hours. Monitor via TLC to prevent over-reduction of the
ketone to the alcohol.

o

Filter through Celite to remove Pd/C.
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o Concentrate in vacuo to yield 3-(3-Chlorophenyl)propiophenone.

NaOH/EtOH H2, Pd/C

Acetoi’fe”"”e (Aldol Condensation) p| Intermediate: (Hydrogenation) Product (CAS 58122-03-5):
a-Chiorobenzaldehyde 3-Chlorochalcone 3-(3-Chlorophenyl)propiophenone

Click to download full resolution via product page

Figure 2: Synthetic pathway for CAS 58122-03-5 via chalcone intermediate.

Synthesis of 3'-Chloropropiophenone (CAS 34841-35-5)

Mechanism: Friedel-Crafts Acylation.[1] This is the industrial standard for manufacturing the
Bupropion intermediate.

o Reagents: Chlorobenzene (Excess/Solvent), Propionyl Chloride (1.1 eq), Aluminum Chloride
(AICI5, 1.2 eq).

e Procedure:

[¢]

Suspend anhydrous AICIs in chlorobenzene.

o Add propionyl chloride dropwise at <10°C.

o Heat to 40-50°C for 2 hours (HCI gas evolution).
o Quench on ice/HCI. Extract with DCM.

o Purification: Fractional distillation is required to separate the meta-isomer (major product,
~80%) from the para-isomer.

Applications in Drug Development
As a Scaffold (CAS 58122-03-5)

The C15 dihydrochalcone structure is a privileged scaffold in medicinal chemistry, particularly
for:
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» Chiral 1,3-Diarylpropanols: Asymmetric reduction of the ketone yields chiral alcohols used as
ligands in asymmetric synthesis or as cores for antihistamines (e.g., Triprolidine analogs).

» Metabolic Probes: Used to study the metabolism of chalcone-based drugs, as the dihydro-
form is a common metabolic product.

As an API Intermediate (CAS 34841-35-5)

The C9 ketone is the direct precursor for Bupropion (Wellbutrin/Zyban).

o Pathway: Bromination of 3'-chloropropiophenone at the alpha-position yields 2-bromo-3'-
chloropropiophenone, which undergoes nucleophilic substitution with tert-butylamine to form
Bupropion.

Analytical Profiling (CAS 58122-03-5)

To validate the identity of 3-(3-Chlorophenyl)propiophenone and distinguish it from the C9
analog, use the following markers:

e 1H NMR (CDCls, 400 MHz):

o Chain: Two distinct triplets (or multiplets) at ~3.05 ppm (2H, Ph-CH2z-) and ~3.30 ppm (2H,
-CH2-CO-). This "ethylene bridge" signature is absent in 3'-chloropropiophenone (which
shows a quartet/triplet ethyl pattern).

o Aromatic: Multiplet at 7.1-7.3 ppm (3-CI-Ph protons) and 7.4—7.9 ppm (Benzoyl protons).
e Mass Spectrometry (ESI+):
o Molecular lon: [M+H]* = 245.07 m/z.

o Fragmentation: Loss of benzoyl group (PhCO*, m/z 105) is a dominant fragment.

Safety & Handling

e GHS Classification: Warning.[7]

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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« Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.[10]

« Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow
oxidation of the methylene bridge or alpha-bromination if exposed to halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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